N-Methyl-N-phenylthiocarbamoyl chloride

Description

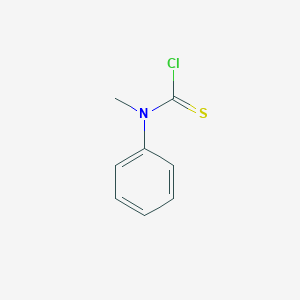

Structure

2D Structure

Properties

IUPAC Name |

N-methyl-N-phenylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVGLMSXVIDZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374990 | |

| Record name | Methyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19009-45-1 | |

| Record name | Methyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19009-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-N-phenylthiocarbamoyl chloride CAS number and properties

CAS Number: 19009-45-1

This technical guide provides a comprehensive overview of N-Methyl-N-phenylthiocarbamoyl chloride, consolidating available data on its chemical properties, synthesis, and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H8ClNS | [1][2] |

| Molecular Weight | 185.67 g/mol | [1][2] |

| IUPAC Name | N-methyl-N-phenylcarbamothioyl chloride | |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=S)Cl | |

| InChI Key | Not available | |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Comparative Data for N-Methyl-N-phenylcarbamoyl chloride (CAS 4285-42-1):

| Property | Value | Source |

| Molecular Formula | C8H8ClNO | [3][4][5] |

| Molecular Weight | 169.61 g/mol | |

| Appearance | Light yellow to light green crystalline mass or solid | [3][6] |

| Melting Point | 87-90 °C (lit.) | |

| Boiling Point | 280 °C (lit.) | |

| Density | 1.247 g/cm³ | [3] |

Synthesis and Reactivity

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, the synthesis of analogous thiocarbamoyl chlorides and related carbamoyl chlorides suggests potential synthetic pathways.

One plausible approach involves the reaction of a secondary amine, in this case, N-methylaniline, with thiophosgene (CSCl2) in the presence of a base to neutralize the hydrogen chloride byproduct. This is a common method for the formation of thiocarbamoyl chlorides.

A generalized reaction scheme is presented below:

Caption: Plausible synthesis of this compound.

Reactivity

Based on the functional group, this compound is expected to be an electrophilic compound. The carbon atom of the thiocarbonyl group is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity makes it a potential reagent for introducing the N-methyl-N-phenylthiocarbamoyl moiety into other molecules.

Safety and Handling

Recommended Safety Precautions (based on analogous compounds):

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle in a dry, inert atmosphere as it may be moisture-sensitive.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, and bases.

Biological Activity and Applications

There is currently no specific information in the scientific literature regarding the biological activity, signaling pathways, or established experimental workflows for this compound.

For context, the analogous N-Methyl-N-phenylcarbamoyl chloride is used as a reagent in the synthesis of carbamoylcholine analogs, which have shown activity as nicotinic acetylcholine receptor agonists.[6] Derivatives of N-Methyl-N-phenylcarbamoyl chloride have also been investigated for their potential as anticholinesterase agents.[7] It is important to emphasize that these activities are associated with the carbamoyl analog and should not be directly extrapolated to this compound without experimental validation.

The presence of the thiocarbamoyl moiety suggests that this compound could be a valuable intermediate in the synthesis of various sulfur-containing organic molecules, which are of interest in medicinal chemistry and materials science.

Logical Relationships and Experimental Workflows

Given the lack of specific experimental data for this compound, a logical workflow for its initial investigation is proposed below. This workflow outlines the necessary steps to characterize the compound and explore its potential applications.

Caption: Proposed workflow for the characterization and investigation of this compound.

Conclusion

This compound (CAS 19009-45-1) is a chemical compound for which basic molecular data is available. However, there is a significant gap in the publicly available scientific literature regarding its detailed physical properties, specific synthesis protocols, comprehensive safety data, and biological activity. The information on its carbamoyl analog provides some context but should be used with caution. The proposed research workflow offers a roadmap for future studies to fully characterize this compound and explore its potential in chemical synthesis and drug discovery. Researchers should proceed with appropriate safety precautions, assuming the compound may have hazards similar to its carbamoyl analog.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Carbamic chloride, N-methyl-N-phenyl- | C8H8ClNO | CID 77969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-METHYL-N-PHENYLCARBAMOYL CHLORIDE | 4285-42-1 [chemicalbook.com]

- 7. N-Methyl-N-phenylcarbamoyl chloride | 4285-42-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to N-Methyl-N-phenylthiocarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N-phenylthiocarbamoyl chloride, a key organic building block with applications in chemical biology and drug discovery. The document details its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications, particularly in the field of proteomics.

Core Compound Properties

This compound is an organosulfur compound characterized by the presence of a thiocarbamoyl chloride functional group attached to a N-methylaniline scaffold.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 19009-45-1 | [1][2] |

| Molecular Formula | C₈H₈ClNS | [1][2] |

| Molecular Weight | 185.67 g/mol | [1][2] |

| Product Family | Organic Building Blocks | [2] |

Proposed Synthesis of this compound

Reaction Scheme:

The following diagram illustrates the proposed experimental workflow for this synthesis.

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline for the synthesis of this compound based on standard procedures for similar compounds. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

N-methylaniline

-

Thiophosgene

-

Anhydrous dichloromethane (or another suitable inert solvent)

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of thiophosgene (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Quantitative Data for Analogous Synthesis:

While specific yield data for the target molecule is not available, the synthesis of its oxygen analog, N-Methyl-N-phenylcarbamoyl chloride, from N-methylaniline and phosgene has been reported with high yields.[3] This suggests that the proposed synthesis for the thio-analog should also be efficient.

| Reactant 1 | Reactant 2 | Molar Ratio (Phosgene:N-methylaniline) | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-methylaniline | Phosgene | 1.1-2.0 : 1.0 | Dichloroalkane | 20-70 | 98.5 | [3] |

Applications in Research and Drug Development

This compound is primarily utilized as a specialized reagent in proteomics research and as a versatile organic building block.[1][2]

Proteomics Research: Thiocarbamoyl chlorides are reactive compounds that can selectively react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine. This reactivity makes this compound a potential tool for:

-

Protein Modification: Covalent modification of proteins to study their structure and function.

-

Chemical Probes: Development of chemical probes for identifying and characterizing protein targets.

-

Cross-linking Studies: Investigating protein-protein interactions.

While the specific targets and applications in proteomics for this compound are not extensively documented in peer-reviewed literature, its commercial availability for this purpose suggests its utility in these areas.

Drug Discovery and Medicinal Chemistry: The thiocarbamoyl chloride moiety is a precursor to a wide range of sulfur-containing compounds, including thioureas and thiocarbamates. These classes of compounds are known to exhibit a broad spectrum of biological activities. Therefore, this compound can serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.

The following diagram illustrates the logical relationship of this compound as a precursor to biologically active molecules.

Caption: Role of this compound as a precursor in drug discovery.

References

An In-Depth Technical Guide on the Mechanism of Action of N-Methyl-N-phenylthiocarbamoyl Chloride and Its Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylthiocarbamoyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active thiocarbamate and dithiocarbamate derivatives. While the direct mechanism of action of this compound itself is primarily centered on its reactivity as a synthetic precursor, its significance in drug discovery and development is underscored by the diverse pharmacological activities of the compounds derived from it. This technical guide provides a comprehensive overview of the mechanisms of action of these derivatives, focusing on their roles as metallo-β-lactamase inhibitors and modulators of the NF-κB signaling pathway. Detailed experimental protocols, quantitative bioactivity data, and visual representations of key pathways are presented to support further research and development in this area.

Core Biological Activities of this compound Derivatives

The thiocarbamate and dithiocarbamate scaffolds, readily synthesized from this compound, have been identified as privileged structures in medicinal chemistry due to their broad spectrum of biological activities. These derivatives have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents. The core mechanisms underpinning these activities are multifaceted and often involve the modulation of key cellular processes and enzymatic functions.

Inhibition of Metallo-β-Lactamases

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant global health threat. Dithiocarbamate derivatives have emerged as potent inhibitors of these zinc-dependent enzymes.

The proposed mechanism of action for dithiocarbamate-based MBL inhibitors involves the chelation of the zinc ions within the enzyme's active site. This interaction disrupts the catalytic activity of the MBL, rendering it incapable of hydrolyzing β-lactam antibiotics and thus restoring their efficacy.

In-Depth Spectroscopic Analysis of N-Methyl-N-phenylthiocarbamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-N-phenylthiocarbamoyl chloride, a key reagent in synthetic chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound (CAS No: 19009-45-1; Molecular Formula: C₈H₈ClNS; Molecular Weight: 185.67 g/mol ).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | - |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher is used.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As a solid, this compound can be prepared using one of the following methods:

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

-

Thin Film: The sample is dissolved in a volatile organic solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

-

Data Acquisition:

-

The sample solution is introduced into the ion source.

-

In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

In ESI-MS, a high voltage is applied to the liquid stream, producing an aerosol of charged droplets from which ions are generated.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Processing: The detector signal is recorded as a function of m/z to generate a mass spectrum, which shows the relative abundance of the parent molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

N-Methyl-N-phenylthiocarbamoyl Chloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and inferred properties concerning the solubility and stability of N-Methyl-N-phenylthiocarbamoyl chloride (CAS No. 19009-45-1). Due to a notable lack of specific experimental data in publicly accessible literature for this compound, this document leverages information from analogous compounds, such as N-Methyl-N-phenylcarbamoyl chloride and various thiocarbamoyl chlorides, to provide a predictive assessment of its chemical behavior.

Core Compound Properties

This compound is an organic compound with the molecular formula C₈H₈ClNS and a molecular weight of 185.67 g/mol .[1][2][3] Its structure features a thiocarbamoyl chloride moiety attached to a methyl and a phenyl group on the nitrogen atom.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19009-45-1 | [1][2][3] |

| Molecular Formula | C₈H₈ClNS | [1][2][3] |

| Molecular Weight | 185.67 g/mol | [1][2][3] |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dimethylformamide) | Soluble | General suitability for dissolving moderately polar organic compounds. |

| Non-polar/Weakly Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Toluene, Benzene, Ethyl Acetate) | Soluble | The phenyl group and overall organic nature of the molecule suggest good compatibility. Synthesis of related compounds often employs such solvents. |

| Protic Solvents (e.g., Water, Alcohols) | Insoluble and Reactive | Expected to react via hydrolysis or alcoholysis, leading to decomposition rather than dissolution. |

Experimental Protocol: Determination of Solubility

A standard experimental approach to quantitatively determine the solubility of this compound in a given solvent would involve the following steps:

-

Materials: this compound, selected solvent, analytical balance, temperature-controlled shaker, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument (e.g., HPLC-UV or GC-MS).

-

Procedure: a. Prepare a series of vials with a fixed volume of the chosen solvent. b. Add increasing, precisely weighed amounts of this compound to each vial. c. Equilibrate the vials at a constant temperature using a shaker for a sufficient period (e.g., 24 hours) to ensure saturation is reached. d. After equilibration, carefully observe each vial for the presence of undissolved solid. e. Filter the supernatant of the saturated solutions to remove any undissolved solid. f. Dilute the filtered solutions with a known volume of the solvent. g. Analyze the concentration of the dissolved compound in the diluted solutions using a pre-calibrated analytical method.

-

Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L) at the specified temperature.

Stability Profile

Detailed stability studies, such as thermal decomposition analysis or hydrolysis kinetics, for this compound are not available in the reviewed literature. However, the reactivity of the thiocarbamoyl chloride functional group is well-understood, allowing for a reliable prediction of its stability characteristics.

Hydrolytic Stability

Thiocarbamoyl chlorides are known to be sensitive to moisture and will hydrolyze to the corresponding thiocarbamic acid, which may be unstable, and hydrochloric acid. This reactivity is a key consideration for the handling and storage of this compound. It is expected to be unstable in aqueous environments and even in the presence of atmospheric moisture over extended periods.

Thermal Stability

The thermal stability of this compound has not been experimentally determined. As a general precaution for reactive acid chlorides, exposure to high temperatures should be avoided to prevent decomposition.

Incompatible Materials

Based on the general reactivity of acid chlorides, this compound is expected to be incompatible with:

-

Water and moisture: Leads to hydrolysis.

-

Alcohols and Amines: Leads to rapid reaction to form thiocarbamates and thioureas, respectively.

-

Strong bases: Can promote decomposition and react with any generated HCl.

-

Strong oxidizing agents.

Table 3: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize thermal decomposition. |

| Atmosphere | Store under an inert, dry atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |

| Container | Keep container tightly closed. | To prevent ingress of moisture and air. |

| Ventilation | Use in a well-ventilated area or a fume hood. | To avoid inhalation of potentially harmful vapors. |

Experimental Protocol: Assessment of Hydrolytic Stability

A typical experiment to assess the hydrolytic stability of this compound would be:

-

Materials: this compound, buffered aqueous solutions at various pH values (e.g., 4, 7, and 9), a suitable organic co-solvent if needed for initial dissolution (e.g., acetonitrile), temperature-controlled incubator, and an analytical instrument (e.g., HPLC-UV).

-

Procedure: a. Prepare stock solutions of the compound in the organic co-solvent. b. Add a small aliquot of the stock solution to the buffered aqueous solutions to initiate the hydrolysis experiment. The final concentration of the organic co-solvent should be kept low. c. Maintain the solutions at a constant temperature. d. At predetermined time intervals, withdraw samples from each solution. e. Immediately quench the hydrolysis reaction in the samples if necessary (e.g., by dilution with a cold organic solvent). f. Analyze the concentration of the remaining this compound in each sample using a validated analytical method.

-

Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH level.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the systematic evaluation of the solubility and stability of a chemical entity like this compound.

Caption: Workflow for Solubility and Stability Characterization.

Conclusion

While direct experimental data for this compound is scarce, a scientifically sound profile of its likely solubility and stability can be constructed based on the known chemistry of thiocarbamoyl chlorides and related structures. It is predicted to be soluble in a range of aprotic organic solvents and highly susceptible to hydrolysis, necessitating careful handling and storage under anhydrous conditions. The experimental protocols and workflow outlined in this guide provide a robust framework for any future laboratory investigations aimed at generating precise quantitative data for this compound. For all applications, it is imperative that researchers handle this compound with appropriate safety precautions in a controlled laboratory environment.

References

An In-depth Technical Guide to the Chemical Reactivity of Thiocarbamoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbamoyl chlorides, characterized by the R₂N-C(S)-Cl functional group, are highly reactive and versatile electrophilic reagents in modern organic synthesis. As sulfur analogs of carbamoyl chlorides, they serve as crucial building blocks for a wide array of organosulfur compounds. Their utility is particularly pronounced in the synthesis of thiocarbamates, dithiocarbamates, thioureas, and various sulfur-containing heterocycles. Many of these molecular scaffolds are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their unique biological activities and physical properties. This technical guide provides a comprehensive overview of the synthesis, stability, and core chemical reactivity of thiocarbamoyl chlorides, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate their application in a research and development setting.

Synthesis and Physical Properties

The primary methods for synthesizing thiocarbamoyl chlorides involve the reaction of secondary amines or their derivatives with a thiocarbonyl source. The most prevalent and scalable method is the chlorination of tetraalkylthiuram disulfides.

Key Synthetic Pathways

-

From Tetraalkylthiuram Disulfides: This is a common industrial and laboratory method that involves the chlorinolysis of a tetraalkylthiuram disulfide. The reaction is typically exothermic and provides high yields of the desired product along with sulfur byproducts.[1]

-

From Amines and Thiophosgene: The direct reaction of a secondary amine (or its hydrochloride salt) with thiophosgene (CSCl₂) is an effective route, analogous to the synthesis of carbamoyl chlorides from phosgene.[1]

-

Alternative Methods: Other reported syntheses include the reaction of secondary amines with trifluoromethanesulfonyl chloride in the presence of triphenylphosphine and sodium iodide.

A general workflow for the synthesis of thiocarbamoyl chlorides is depicted below.

Physical and Stability Data

Thiocarbamoyl chlorides are typically low-melting yellow solids or oils with a pungent odor. They are sensitive to moisture and can hydrolyze, thus requiring handling under anhydrous conditions. Thermal decomposition can occur at elevated temperatures, particularly above 140°C.

Table 1: Physical Properties of Common Thiocarbamoyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C / mmHg) | Reference |

|---|---|---|---|---|---|

| Dimethylthiocarbamoyl chloride | C₃H₆ClNS | 123.60 | 39–43 | 90–95 / 0.5 | [2] |

| Diethylthiocarbamoyl chloride | C₅H₁₀ClNS | 151.66 | 48–51 | 80–85 / 1 | [1] |

| Diisopropylthiocarbamoyl chloride | C₇H₁₄ClNS | 179.71 | 69–71 | - |

| Dibenzylthiocarbamoyl chloride | C₁₅H₁₄ClNS | 275.79 | 71–73 | - | |

Core Chemical Reactivity

The reactivity of thiocarbamoyl chlorides is dominated by their electrophilic character at the thiocarbonyl carbon. This makes them susceptible to attack by a wide range of nucleophiles, primarily through a nucleophilic acyl substitution mechanism.

Nucleophilic Substitution Reactions

The general mechanism for nucleophilic substitution involves the addition of a nucleophile to the thiocarbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

3.1.1 Reaction with O-Nucleophiles (Phenols and Alcohols)

Thiocarbamoyl chlorides react readily with phenols and alcohols, typically in the presence of a base (e.g., NaH, pyridine), to form O-aryl and O-alkyl thiocarbamates, respectively. These products are crucial intermediates for the Newman-Kwart rearrangement.

Table 2: Synthesis of O-Aryl N,N-Dimethylthiocarbamates

| Phenol Substrate | Base / Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenol | NaH / DMF | 80°C, 12 h | 77 | |

| 4-Methylphenol | NaH / DMF | 80°C, 12 h | 75 | |

| 4-Methoxyphenol | NaH / DMF | 80°C, 12 h | 76 | |

| 4-Chlorophenol | NaH / DMF | 80°C, 12 h | 72 | |

| 4-(Trifluoromethyl)phenol | NaH / DMF | 80°C, 12 h | 70 | |

| 2-Naphthol | NaH / DMF | 80°C, 12 h | 73 | |

| n-Butanol | NaH / DMF | 80°C, 12 h | 71 |

(Note: This table uses tetramethylthiuram disulfide as the thiocarbamoyl source, which generates the reactive species in situ, but the products are identical to those from reactions with dimethylthiocarbamoyl chloride)

3.1.2 Reaction with N-Nucleophiles (Amines)

The reaction with primary or secondary amines yields substituted thioureas. The reaction is typically rapid and often requires an excess of the amine or an external base to neutralize the HCl byproduct.

Table 3: Synthesis of Substituted Thioureas

| Thiocarbamoyl Source | Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiocarbamoyl benzotriazole | Aniline (2 equiv) | Ball milling, 10 min | 1,3-Diphenylthiourea | >99 | |

| Thiocarbamoyl benzotriazole | Piperidine (2 equiv) | Ball milling, 10 min | 1-(Piperidine-1-carbothioyl)piperidine | >99 | |

| Thiocarbamoyl benzotriazole | NH₃ (vapor) | Aging | N-Arylthiourea | Quantitative |

(Note: Thiocarbamoyl benzotriazoles are used here as stable, isolable synthetic equivalents of the more reactive thiocarbamoyl chlorides)

3.1.3 Reaction with S-Nucleophiles (Thiols)

Reaction with thiols or their corresponding thiolates produces dithiocarbamates.

The Newman-Kwart Rearrangement

A paramount application of thiocarbamoyl chlorides is in the synthesis of thiophenols from phenols via the Newman-Kwart rearrangement. The process involves the formation of an O-aryl thiocarbamate, which upon heating, undergoes an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis yields the thiophenol.

References

An In-Depth Technical Guide to the Applications of N-Methyl-N-phenylthiocarbamoyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-phenylthiocarbamoyl chloride (C₈H₈ClNS) is a versatile electrophilic reagent employed in organic synthesis for the introduction of the N-methyl-N-phenylthiocarbamoyl moiety. This functional group serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the preparation of thiophenols via O-aryl thiocarbamates and the subsequent Newman-Kwart rearrangement. Its reactivity with a wide range of nucleophiles, including alcohols, phenols, and amines, makes it a valuable tool for the creation of diverse molecular architectures. This guide provides a comprehensive overview of the applications of this compound, detailing its synthesis, key reactions, and the experimental protocols for its utilization.

Introduction

This compound, with the chemical formula C₈H₈ClNS and a molecular weight of 185.67 g/mol , is a member of the thiocarbamoyl chloride family of compounds.[1][2] These reagents are analogous to carbamoyl chlorides and are primarily used as electrophilic sources for the thiocarbamoyl group. The presence of the sulfur atom imparts unique reactivity and provides a pathway to sulfur-containing functional groups, which are prevalent in many biologically active molecules and materials.

The core utility of this compound lies in its reaction with nucleophiles to form thiocarbamates and related compounds. A significant application of the resulting O-aryl thiocarbamates is their thermal or catalytically-induced rearrangement to S-aryl thiocarbamates, a transformation known as the Newman-Kwart rearrangement. This reaction sequence provides a robust and widely used method for the synthesis of thiophenols from phenols, which can be otherwise challenging to prepare.

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. A common method involves the reaction of N-methylaniline with thiophosgene.

Experimental Protocol: Synthesis from N-Methylaniline and Thiophosgene

-

In a well-ventilated fume hood, a solution of N-methylaniline (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane or toluene) is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas scrubber.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of thiophosgene (1.1 equivalents) in the same solvent is added dropwise to the stirred N-methylaniline solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

The solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation or recrystallization.

Key Applications in Organic Synthesis

The primary applications of this compound revolve around its reactions with nucleophiles to form thiocarbamates, which can then be further transformed.

Synthesis of O-Aryl N-Methyl-N-phenylthiocarbamates

This compound reacts readily with phenols in the presence of a base to yield O-aryl N-methyl-N-phenylthiocarbamates. These compounds are key intermediates for the Newman-Kwart rearrangement.

General Experimental Protocol: Synthesis of O-Aryl N-Methyl-N-phenylthiocarbamates

-

To a stirred solution of a substituted phenol (1.0 equivalent) and a suitable base (e.g., triethylamine, pyridine, or sodium hydride; 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile) at 0 °C, a solution of this compound (1.0-1.2 equivalents) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, with the progress monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Table 1: Synthesis of O-Aryl N-Methyl-N-phenylthiocarbamates - Reaction Conditions and Yields

| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Triethylamine | THF | RT | 12 | ~85-95 |

| 4-Chlorophenol | Sodium Hydride | DMF | 0 to RT | 6 | ~90 |

| 4-Methoxyphenol | Pyridine | CH₂Cl₂ | RT | 8 | ~88 |

| 4-Nitrophenol | Potassium Carbonate | Acetonitrile | 50 | 4 | >95 |

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reactants.

Spectroscopic Data for O-(4-chlorophenyl)-N-methyl-N-phenylthiocarbamate:

-

¹H NMR (CDCl₃, δ): ~3.5 (s, 3H, N-CH₃), ~7.1-7.5 (m, 9H, Ar-H).

-

¹³C NMR (CDCl₃, δ): ~38 (N-CH₃), ~122-155 (aromatic carbons), ~187 (C=S).

The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal or catalytically-induced intramolecular migration of the aryl group from the oxygen to the sulfur atom in an O-aryl thiocarbamate, yielding the isomeric S-aryl thiocarbamate.[3] This reaction is a cornerstone for the synthesis of thiophenols from phenols.[3]

Experimental Protocol: Thermal Newman-Kwart Rearrangement

-

The O-aryl N-methyl-N-phenylthiocarbamate is placed in a flask suitable for high-temperature reactions.

-

The solid is heated neat or in a high-boiling solvent (e.g., diphenyl ether) to temperatures typically ranging from 200-300 °C.[3]

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

After cooling, the product is purified by column chromatography or recrystallization.

Experimental Protocol: Palladium-Catalyzed Newman-Kwart Rearrangement

For substrates that are sensitive to high temperatures, a palladium-catalyzed version of the rearrangement can be employed at significantly lower temperatures.

-

To a solution of the O-aryl N-methyl-N-phenylthiocarbamate in an appropriate solvent (e.g., toluene or xylene), a palladium catalyst, such as Pd(PPh₃)₄ or a custom palladium-phosphine complex, is added.

-

The mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete.

-

The reaction mixture is cooled, and the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated, and the product is purified by chromatography.

Table 2: The Newman-Kwart Rearrangement - Conditions and Yields

| O-Aryl Thiocarbamate | Conditions | Temperature (°C) | Time (h) | Yield (%) of S-Aryl Thiocarbamate |

| O-Phenyl-N-methyl-N-phenylthiocarbamate | Thermal (neat) | 250 | 2 | ~80 |

| O-(4-Nitrophenyl)-N-methyl-N-phenylthiocarbamate | Thermal (neat) | 220 | 1 | >90 |

| O-(4-Methoxyphenyl)-N-methyl-N-phenylthiocarbamate | Pd(PPh₃)₄, Toluene | 110 | 12 | ~75 |

Note: Yields are approximate and depend on the substrate and reaction conditions.

Spectroscopic Data for S-(4-chlorophenyl)-N-methyl-N-phenylthiocarbamate:

-

¹H NMR (CDCl₃, δ): ~3.4 (s, 3H, N-CH₃), ~7.2-7.6 (m, 9H, Ar-H).

-

¹³C NMR (CDCl₃, δ): ~37 (N-CH₃), ~125-145 (aromatic carbons), ~168 (C=O).

Synthesis of N-Substituted Thioureas

This compound reacts with primary and secondary amines to produce N,N,N'-trisubstituted thioureas. These reactions are typically fast and proceed in high yield.

General Experimental Protocol: Synthesis of N,N,N'-Trisubstituted Thioureas

-

To a stirred solution of a primary or secondary amine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in a solvent like dichloromethane or THF at 0 °C, a solution of this compound (1.0 equivalent) is added dropwise.[4][5]

-

The reaction is typically stirred at room temperature for 1-3 hours.[4][5]

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting thiourea is purified by recrystallization or column chromatography.

Table 3: Synthesis of N,N,N'-Trisubstituted Thioureas - Representative Examples

| Amine | Product | Yield (%) |

| Aniline | 1-Methyl-1,3-diphenylthiourea | >95 |

| Benzylamine | 1-Benzyl-3-methyl-3-phenylthiourea | ~90 |

| Piperidine | 1-(N-Methyl-N-phenylthiocarbamoyl)piperidine | >95 |

Note: Yields are generally high for this transformation.

Applications in Agrochemicals

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.

Caption: Synthesis of O-Aryl Thiocarbamates.

Caption: The Newman-Kwart Rearrangement Pathway.

Caption: Synthesis of N,N,N'-Trisubstituted Thioureas.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in the straightforward synthesis of O-aryl thiocarbamates, which are pivotal precursors for the Newman-Kwart rearrangement, providing an efficient route to thiophenols. Furthermore, its reaction with amines offers a direct pathway to substituted thioureas. The methodologies presented in this guide, supported by experimental protocols and quantitative data, underscore the significance of this compound as a tool for accessing a diverse range of sulfur-containing molecules for applications in medicinal chemistry, agrochemicals, and materials science. Further research into catalytic and milder reaction conditions will undoubtedly expand the scope and utility of this important synthetic building block.

References

N-Methyl-N-phenylthiocarbamoyl Chloride: A Comprehensive Technical Guide for Amine Protection in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic protection and deprotection of amine functionalities are fundamental to the successful execution of complex multi-step organic syntheses, particularly within the realms of pharmaceutical and materials science. This technical guide provides an in-depth exploration of N-Methyl-N-phenylthiocarbamoyl chloride as a versatile protecting group for primary and secondary amines. Drawing upon established principles of thiocarbamate chemistry, this document outlines the synthesis of the protecting group, detailed protocols for the protection and deprotection of amines, and a discussion of the stability and orthogonality of the resulting N-Methyl-N-phenylthiocarbamoyl amides. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively implement this protecting group strategy in their synthetic endeavors.

Introduction to Amine Protection

In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), the presence of multiple functional groups necessitates a strategic approach to control reactivity. Amine groups, being nucleophilic and basic, often require temporary masking or "protection" to prevent undesired side reactions during transformations targeting other parts of the a molecule. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[1][2]

While numerous amine protecting groups exist, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc), the unique properties of thiocarbamates offer a valuable alternative in the synthetic chemist's toolbox.[1][3] The N-Methyl-N-phenylthiocarbamoyl group, in particular, presents a distinct electronic and steric profile that can be advantageous in specific synthetic contexts.

The N-Methyl-N-phenylthiocarbamoyl Protecting Group

This compound (C8H8ClNS, CAS Number: 19009-45-1) is a reagent that reacts with primary and secondary amines to form the corresponding N-Methyl-N-phenylthiocarbamates.[4][5][6] The resulting protected amine is a stable, crystalline solid in many cases, facilitating purification and handling.

Key Properties:

| Property | Value |

| Molecular Formula | C8H8ClNS |

| Molecular Weight | 185.67 g/mol |

| CAS Number | 19009-45-1 |

Synthesis of this compound

The synthesis of N,N-disubstituted thiocarbamoyl chlorides can generally be achieved through the reaction of a secondary amine with thiophosgene or a thiophosgene equivalent. For this compound, the reaction of N-methylaniline with thiophosgene in an inert solvent is a viable synthetic route.

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the protection and deprotection of amines using analogous thiocarbonyl and carbamoyl chlorides.[7][8] Researchers should optimize these conditions for their specific substrates.

Protection of a Primary Amine

This protocol describes the general procedure for the protection of a primary amine with this compound.

Materials:

-

Primary amine

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-Methyl-N-phenylthiocarbamoyl protected amine.

Caption: Workflow for the protection of a primary amine.

Deprotection of the N-Methyl-N-phenylthiocarbamoyl Group

The deprotection of thiocarbamates can be achieved under various conditions, often involving basic hydrolysis or oxidative cleavage. The N-phenylthiocarbonyl group, a close analog, is known to be labile to aqueous alkali.[9]

3.2.1. Basic Hydrolysis

Materials:

-

N-Methyl-N-phenylthiocarbamoyl protected amine

-

Methanol or Ethanol

-

Aqueous sodium hydroxide (e.g., 2 M)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the protected amine in methanol or ethanol.

-

Add aqueous sodium hydroxide solution and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected amine.

-

Purify the crude product if necessary.

3.2.2. Oxidative Cleavage

While less common for this specific group, oxidative cleavage methods used for other sulfur-containing protecting groups could potentially be adapted. This would involve reagents such as peroxy acids (e.g., m-CPBA) or other oxidizing agents. This approach may offer orthogonality to base-labile groups.

Stability and Orthogonality

The N-Methyl-N-phenylthiocarbamoyl group is expected to exhibit good stability under a range of conditions, making it a valuable orthogonal protecting group.

| Condition | Expected Stability |

| Acidic Conditions | Generally stable, allowing for the removal of acid-labile groups like Boc. |

| Basic Conditions | Labile to strong basic hydrolysis. |

| Hydrogenolysis | Stable, allowing for the removal of groups like Cbz. |

| Oxidative Conditions | Potentially labile, depending on the oxidant used. |

| Nucleophiles | Generally stable to common nucleophiles. |

The stability profile of the N-Methyl-N-phenylthiocarbamoyl group allows for its use in synthetic strategies where other common protecting groups might be unsuitable. For instance, its stability to acidic conditions permits the selective deprotection of a Boc group in its presence.

Caption: Stability profile of the protecting group.

Applications in Drug Development

The unique reactivity and stability of the N-Methyl-N-phenylthiocarbamoyl protecting group can be leveraged in the synthesis of complex drug candidates. Its orthogonality to commonly used protecting groups allows for more flexible and efficient synthetic routes. For example, in the synthesis of a molecule containing multiple amine functionalities, the N-Methyl-N-phenylthiocarbamoyl group could be used to protect one amine while a Boc group protects another, allowing for their sequential deprotection and functionalization.

Conclusion

This compound offers a valuable and versatile option for the protection of primary and secondary amines. Its ease of introduction, stability under various conditions, and specific deprotection methods make it a useful tool for organic chemists, particularly in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this protecting group in complex synthetic endeavors. Further research into the full scope and limitations of this protecting group is encouraged to expand its application in innovative synthetic strategies.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of N-Methyl-N-phenylthiocarbamoyl Chloride in Thiourea Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-disubstituted thiourea derivatives utilizing N-Methyl-N-phenylthiocarbamoyl chloride as a key reagent. This document details the underlying chemical principles, experimental methodologies, and expected outcomes, tailored for professionals in chemical research and drug development.

Introduction to Thiourea Synthesis and the Role of this compound

Thiourea derivatives are a significant class of organic compounds, recognized for their wide range of biological activities and applications as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The synthesis of unsymmetrical and polysubstituted thioureas is a focal point in medicinal chemistry.

This compound (C₈H₈ClNS) is a thiocarbamoyl chloride that serves as an efficient electrophilic reagent for the introduction of a methyl-phenyl-thiocarbamoyl moiety.[1][2] Its reaction with primary or secondary amines provides a direct and controlled route to N,N',N'-trisubstituted thioureas. The core of this synthetic approach is the nucleophilic substitution reaction at the thiocarbonyl carbon of the thiocarbamoyl chloride by an amine.

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the thiocarbonyl group in this compound. This is followed by the elimination of a chloride ion to form the thiourea derivative. Typically, a base is required to neutralize the hydrogen chloride byproduct.

Caption: General reaction mechanism for thiourea synthesis.

Experimental Protocol: Synthesis of a Representative N,N'-disubstituted Thiourea

This section provides a detailed methodology for the synthesis of a representative thiourea derivative using this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine)

-

Standard laboratory glassware and stirring equipment

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.

-

Addition of Reagent: Cool the solution to 0°C using an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The structure and purity of the final thiourea derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by determining its melting point.

Caption: A typical experimental workflow for thiourea synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various N,N'-disubstituted thioureas from this compound and different primary amines. The data presented is based on typical yields and physical properties reported for analogous reactions in the literature.[3][4][5][6][7]

| Amine Reactant | Product | Molecular Formula | Yield (%) | Melting Point (°C) |

| Aniline | 1-Methyl-1,3-diphenylthiourea | C₁₄H₁₄N₂S | 85-95 | 110-112 |

| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3-methyl-3-phenylthiourea | C₁₅H₁₆N₂OS | 80-90 | 125-127 |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-methyl-3-phenylthiourea | C₁₄H₁₃ClN₂S | 88-96 | 130-132 |

| Benzylamine | 1-Benzyl-3-methyl-3-phenylthiourea | C₁₅H₁₆N₂S | 90-98 | 98-100 |

Conclusion

This compound is a valuable reagent for the synthesis of N,N'-disubstituted thioureas. The methodology presented in this guide offers a reliable and efficient pathway to a diverse range of thiourea derivatives. The straightforward reaction conditions and high potential yields make this an attractive approach for applications in medicinal chemistry and materials science. Further exploration of the substrate scope and optimization of reaction conditions can lead to the development of novel thiourea-based compounds with significant biological and chemical properties.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jppres.com [jppres.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilicity of N-Methyl-N-phenylthiocarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilicity of N-Methyl-N-phenylthiocarbamoyl chloride, a key reactive intermediate in organic synthesis. By examining its reactivity in comparison to its oxygen analog and related structures, this document offers valuable insights for its application in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction: The Thiocarbonyl Moiety and Electrophilicity

This compound belongs to the class of thiocarbamoyl chlorides, which are sulfur analogs of carbamoyl chlorides. The substitution of the carbonyl oxygen with sulfur has a profound impact on the electronic properties and, consequently, the electrophilicity of the central carbon atom. Understanding this influence is critical for predicting reaction mechanisms and controlling outcomes in synthetic pathways.

The electrophilicity of the thiocarbonyl carbon in this compound is governed by a combination of factors, including the inductive and mesomeric effects of the nitrogen and phenyl substituents, and the nature of the carbon-sulfur double bond.

Factors Influencing Electrophilicity

The reactivity of this compound is a balance of several electronic and steric factors. The following diagram illustrates the key relationships influencing the electrophilicity of the thiocarbonyl carbon.

Caption: Factors influencing the electrophilicity of the thiocarbonyl carbon.

Quantitative Reactivity Analysis: A Comparative Study

A study on the solvolysis of N,N-dimethylthiocarbamoyl chloride revealed that it reacts two to three orders of magnitude faster than N,N-dimethylcarbamoyl chloride.[1] This suggests that the substitution of oxygen for sulfur enhances the rate of solvolysis, which proceeds through an SN1 mechanism. The greater polarizability of sulfur and its ability to stabilize the positive charge on the intermediate carbocation are likely contributing factors to this rate enhancement.

Conversely, studies on simpler systems have shown that benzoyl chloride is approximately nine times more reactive than thiobenzoyl chloride in methanolysis catalyzed by pyridine, indicating that the reaction mechanism also plays a crucial role.

The following table summarizes the available kinetic data for the solvolysis of relevant carbamoyl and thiocarbamoyl chlorides.

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate (Thio/Oxy) | Reference |

| N-Methyl-N-phenylcarbamoyl chloride | 80% Ethanol | 60.0 | 3.37 x 10⁻⁶ (calculated) | - | [2] |

| N,N-Dimethylcarbamoyl chloride | Ethanol | 0.0 | Varies | 1 | [1] |

| N,N-Dimethylthiocarbamoyl chloride | Ethanol | 0.0 | Varies | 120 - 344 | [1] |

Note: The rate for N-Methyl-N-phenylcarbamoyl chloride was extrapolated from data at different temperatures.

The significantly higher relative rate of solvolysis for the N,N-dimethylthiocarbamoyl chloride strongly suggests that this compound is also a highly electrophilic species, likely more so than its oxygen counterpart in reactions that proceed via an ionization pathway.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is adapted from the general synthesis of thiocarbamoyl chlorides and the specific synthesis of the analogous N-methyl-N-phenylcarbamoyl chloride.

Caption: Representative workflow for the synthesis of this compound.

Materials:

-

N-Methylaniline

-

Thiophosgene

-

Anhydrous dichloroalkane (e.g., dichloromethane)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of N-methylaniline (1.0 equivalent) in anhydrous dichloroalkane is prepared in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

The flask is cooled to 0-5 °C in an ice bath.

-

A solution of thiophosgene (1.1-2.0 equivalents) in the same solvent is added dropwise to the stirred solution of N-methylaniline over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours.

-

The mixture is then allowed to warm to room temperature and stirred for a further 2-4 hours.

-

The reaction progress is monitored by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.

Kinetic Study of Solvolysis (Representative Protocol)

This protocol is a general method for studying the solvolysis kinetics of reactive acyl chlorides.

Caption: A generalized workflow for determining the solvolysis kinetics of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., ethanol, water)

-

Conductivity meter or pH meter/autotitrator

-

Thermostatted water bath

-

Volumetric glassware

Procedure:

-

A solvent mixture (e.g., 80% ethanol in water by volume) is prepared and placed in a thermostatted reaction vessel.

-

The conductivity or pH of the solvent is allowed to stabilize at the desired reaction temperature.

-

A concentrated stock solution of this compound is prepared in a small amount of a dry, non-reactive solvent (e.g., acetone).

-

The reaction is initiated by injecting a small, known volume of the stock solution into the stirred, thermostatted solvent. The final concentration of the thiocarbamoyl chloride should be low (e.g., 10⁻⁴ M).

-

The change in conductivity or the amount of titrant needed to maintain a constant pH is recorded as a function of time. The solvolysis of the thiocarbamoyl chloride produces HCl, which leads to these changes.

-

The data is collected for at least three half-lives of the reaction.

-

The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductivity or titrant volume versus time.

Conclusion

This compound is a highly reactive electrophile. Quantitative comparisons with related compounds indicate that the thiocarbonyl group, in the context of an N,N-disubstituted chloride, leads to a significant rate enhancement in SN1 solvolysis reactions compared to its carbonyl analog. This heightened electrophilicity makes it a valuable, albeit sensitive, reagent in organic synthesis. The provided experimental protocols offer a starting point for the synthesis and kinetic analysis of this compound, enabling further exploration of its synthetic utility in drug discovery and materials science. Researchers should exercise caution due to the reactive and potentially hazardous nature of thiocarbamoyl chlorides.

References

Methodological & Application

Application Notes and Protocols for Amine Protection Using N-Methyl-N-phenylthiocarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals and biologically active compounds. The choice of a suitable protecting group is critical and is dictated by its ease of introduction, stability under various reaction conditions, and facile, selective removal. The N-Methyl-N-phenylthiocarbamoyl group, introduced via N-Methyl-N-phenylthiocarbamoyl chloride, represents a less common, yet potentially useful, addition to the chemist's toolbox for amine protection.

This document provides an overview of the N-Methyl-N-phenylthiocarbamoyl group, including proposed protocols for the protection and deprotection of amines, based on the general reactivity of related thiocarbamoyl chlorides. It is important to note that specific, well-documented protocols for this particular reagent are scarce in the available scientific literature. Therefore, the following sections outline generalized procedures that should be considered as a starting point for experimental optimization.

Principle of Protection

The protection of an amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the thiocarbamoyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable N-Methyl-N-phenylthiocarbamate derivative.

Proposed Experimental Protocols

General Protocol for Amine Protection

This protocol is based on the general reactivity of amines with acyl chlorides and related compounds. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Amine substrate

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the amine substrate in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-Methyl-N-phenylthiocarbamoyl protected amine.

Table 1: Hypothetical Reaction Parameters for Amine Protection

| Amine Type | Solvent | Base | Temperature (°C) | Approx. Reaction Time (h) | Expected Yield Range (%) |

| Primary Aliphatic | DCM | TEA | 0 to rt | 2 - 6 | 80 - 95 |

| Secondary Aliphatic | THF | DIPEA | rt to 40 | 6 - 12 | 70 - 90 |

| Primary Aromatic | MeCN | TEA | rt to 60 | 8 - 16 | 60 - 85 |

| Secondary Aromatic | THF | DIPEA | 40 to reflux | 12 - 24 | 50 - 75 |

Note: The data in this table is hypothetical and intended for guidance only. Actual results will vary depending on the specific substrate and reaction conditions.

Proposed General Protocol for Deprotection

The cleavage of the N-Methyl-N-phenylthiocarbamoyl group is anticipated to be achievable under basic or potentially oxidative or reductive conditions, based on the reactivity of related thiocarbamates. The following are proposed methods that require experimental validation.

Method A: Basic Hydrolysis

The N-phenylthiocarbonyl group has been reported to be unstable in the presence of aqueous alkali[1]. This suggests that basic hydrolysis could be a viable deprotection strategy.

Materials:

-

N-Methyl-N-phenylthiocarbamoyl protected amine

-

Aqueous base (e.g., 1M NaOH, 1M KOH)

-

Co-solvent (e.g., THF, Methanol)

-

Organic solvent for extraction (e.g., Ethyl Acetate, DCM)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the protected amine in a suitable co-solvent.

-

Add the aqueous base and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Neutralize the reaction mixture with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude amine by flash column chromatography or crystallization.

Method B: Oxidative Cleavage

Oxidative cleavage has been reported for some sulfur-containing protecting groups.

Materials:

-

N-Methyl-N-phenylthiocarbamoyl protected amine

-

Oxidizing agent (e.g., m-CPBA, Oxone®)

-

Solvent (e.g., DCM, Methanol/Water)

-

Quenching agent (e.g., aqueous sodium thiosulfate for m-CPBA)

Procedure:

-

Dissolve the protected amine in a suitable solvent.

-

Add the oxidizing agent portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction appropriately.

-

Work up the reaction mixture as described in Method A.

-

Purify the product.

Visualization of the Workflow

Experimental Workflow for Amine Protection and Deprotection

Caption: General workflow for the protection of an amine followed by its deprotection.

Logical Relationship of Protection/Deprotection

References

Application Notes and Protocols for the Synthesis of Trisubstituted Thioureas using N-Methyl-N-phenylthiocarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a pivotal class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of unsymmetrically substituted thioureas is a key step in the development of novel therapeutic agents. N-Methyl-N-phenylthiocarbamoyl chloride is a versatile reagent for the synthesis of N,N,N'-trisubstituted thioureas through its reaction with primary and secondary amines. This document provides detailed protocols and application notes for this transformation, based on the principles of nucleophilic acyl substitution, analogous to the Schotten-Baumann reaction.[1]

The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic thiocarbonyl carbon of this compound. The subsequent elimination of a chloride ion results in the formation of the corresponding trisubstituted thiourea. The use of a base is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Reaction Principle and Signaling Pathway

The fundamental reaction mechanism is a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the thiocarbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the stable thiourea product.

Caption: Reaction mechanism for thiourea formation.

Experimental Protocols

The following protocols describe the synthesis of N,N,N'-trisubstituted thioureas from this compound and a representative primary and secondary amine.

Protocol 1: Reaction with a Primary Amine (Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous dichloromethane.

-

Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous dichloromethane to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.